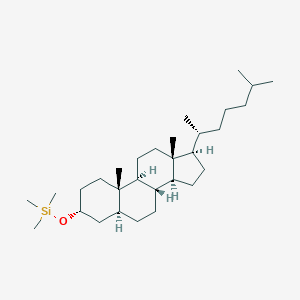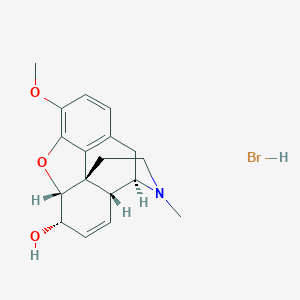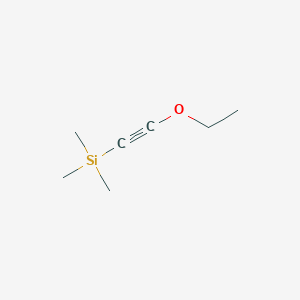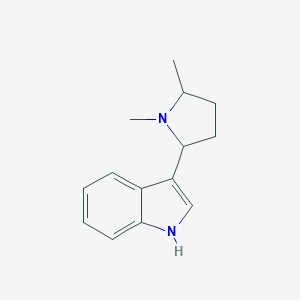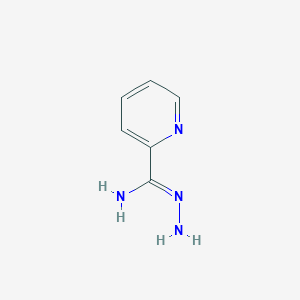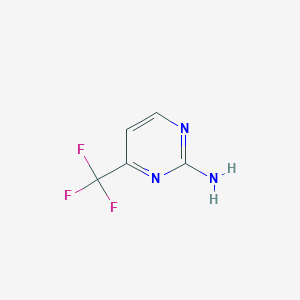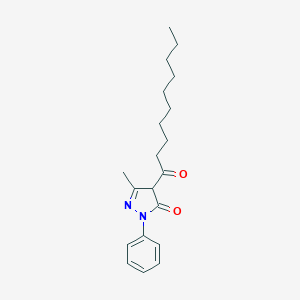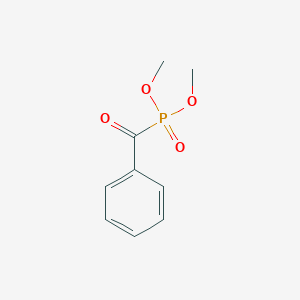
Vanadium triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its black, hygroscopic crystals that dissolve in water to form green solutions, indicative of V(III) ions . Vanadium triiodide is a paramagnetic solid, meaning it is attracted to magnetic fields due to the presence of unpaired electrons.
Mechanism of Action
Mode of Action
Preparation Methods
Vanadium triiodide is typically synthesized by the direct reaction of vanadium powder with iodine at elevated temperatures around 500°C . The reaction can be represented as: [ 2V + 3I_2 \rightarrow 2VI_3 ]
In industrial settings, the compound can also be produced through a chemical transport reaction involving the reversible formation of this compound in the presence of iodine, followed by its decomposition to yield pure vanadium metal .
Chemical Reactions Analysis
Vanadium triiodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(II) iodide.
Thermal Decomposition: When heated, this compound decomposes to form vanadium(II) iodide and vanadium(IV) iodide.
Common reagents used in these reactions include iodine and various reducing agents. The major products formed from these reactions are typically other vanadium iodides or pure vanadium metal.
Scientific Research Applications
Vanadium triiodide has several applications in scientific research:
Comparison with Similar Compounds
Vanadium triiodide can be compared with other vanadium halides, such as vanadium(III)
Properties
CAS No. |
15513-94-7 |
|---|---|
Molecular Formula |
I3V |
Molecular Weight |
431.6549 g/mol |
IUPAC Name |
triiodovanadium |
InChI |
InChI=1S/3HI.V/h3*1H;/q;;;+3/p-3 |
InChI Key |
AAWFOGYSSVYINI-UHFFFAOYSA-K |
SMILES |
[V].[I-].[I-].[I-] |
Canonical SMILES |
[V](I)(I)I |
Key on ui other cas no. |
15513-94-7 |
Origin of Product |
United States |
Q1: What makes Vanadium Triiodide (VI3) interesting for magnetic material applications?
A1: this compound (VI3) exhibits intriguing magnetic behavior, particularly in its ultrathin forms. Unlike many other materials, VI3 demonstrates hard ferromagnetism even at thicknesses down to a single molecular layer [, ]. This property is unusual for 2D materials and stems from its high coercive field, meaning it requires a strong magnetic field to reverse its magnetization. This makes VI3 a promising candidate for applications like high-density magnetic storage.
Q2: How does the structure of this compound (VI3) influence its magnetic properties?
A2: The magnetic properties of VI3 are strongly linked to its structure. Research suggests that exfoliated VI3 flakes possess a different layer stacking arrangement than its bulk form, leading to broken inversion symmetry []. This structural difference is observed even in flakes as thin as three layers and has been linked to the unusual thickness-dependent increase in Curie temperature observed in exfoliated VI3. This highlights the potential for tailoring VI3's magnetic properties by manipulating its layer stacking and structure.
Q3: What insights have researchers gained about the magnetization process in this compound (VI3) using novel microscopy techniques?
A3: Researchers have employed widefield nitrogen-vacancy (NV) microscopy to visualize the magnetization process in VI3 at a microscopic level []. This technique revealed that VI3 flakes exhibit abrupt switching of their magnetization at a specific magnetic field strength, regardless of their thickness. Additionally, the study showed that the initial magnetization process involves the movement of domain walls within the material, and this movement is influenced by the thickness of the VI3 flake. These findings provide valuable insights into the fundamental mechanisms governing magnetization in this unique material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



